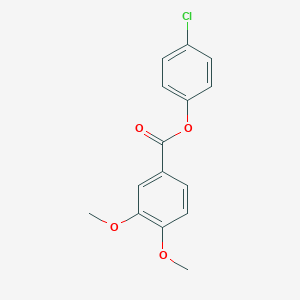

4-Chlorophenyl 3,4-dimethoxybenzoate

Beschreibung

4-Chlorophenyl 3,4-dimethoxybenzoate (IUPAC name: 2-(4-chlorophenyl)-2-oxoethyl 3,4-dimethoxybenzoate) is an ester derivative featuring a 4-chlorophenyl group and a 3,4-dimethoxybenzoate moiety. Its molecular formula is C₁₇H₁₅ClO₅ (molecular weight: 334.74 g/mol) . The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.2277 Å, b = 9.3380 Å, c = 10.5986 Å, and angles α = 89.06°, β = 76.75°, γ = 83.67° . The dihedral angle between the two aromatic rings is 74.45°, and the crystal packing involves C–H···O hydrogen bonds and Cl···Cl interactions (3.1253 Å) .

Eigenschaften

Molekularformel |

C15H13ClO4 |

|---|---|

Molekulargewicht |

292.71g/mol |

IUPAC-Name |

(4-chlorophenyl) 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C15H13ClO4/c1-18-13-8-3-10(9-14(13)19-2)15(17)20-12-6-4-11(16)5-7-12/h3-9H,1-2H3 |

InChI-Schlüssel |

OSRWIYZVBPUBKC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Functional Group Variations

Esters vs. Amides vs. Ketones

- 4-Chlorophenyl 3,4-dimethoxybenzoate (Ester) : The ester linkage provides moderate stability against hydrolysis compared to amides. Its lipophilicity (logP) is influenced by the 3,4-dimethoxy and 4-chlorophenyl groups, enhancing membrane permeability .

- 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Amide) : The amide group in this compound increases hydrogen-bonding capacity, improving target binding but reducing lipophilicity. It exhibits 65% inhibition against Mycobacterium tuberculosis at 6.25 µg/mL .

- This compound shares the 4-chlorophenyl and 3,4-dimethoxy motifs but lacks the ester’s flexibility .

Substituent Effects

Chloro vs. Methoxy Positioning

- 3,4-Dichlorophenyl Isocyanate : The dual meta- and para-chloro substituents increase electron-withdrawing effects and reactivity, making it a potent electrophile for synthetic applications .

- 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide : The tert-butyl group significantly enhances lipophilicity (logP > 4), correlating with its potent photosynthetic electron transport (PET) inhibition (IC₅₀ = 43.0 µmol/L) .

Structural Analogues in Drug Design

- Mebeverine Hydrochloride Impurities : Derivatives like 4-chlorobutyl 3,4-dimethoxybenzoate highlight the role of ester chain length in modulating pharmacokinetics .

- Dimethomorph : This fungicide shares the 3,4-dimethoxy and 4-chlorophenyl motifs but incorporates a morpholine-propenyl scaffold, demonstrating the importance of structural complexity in bioactivity .

Vorbereitungsmethoden

DCC-Mediated Esterification of 3,4-Dimethoxybenzoic Acid and 4-Chlorophenol

The most robust method involves coupling 3,4-dimethoxybenzoic acid (veratric acid) with 4-chlorophenol using dicyclohexylcarbodiimide (DCC) as a dehydrating agent. Adapted from the synthesis of methyl 3,4-dimethoxybenzoate, this reaction proceeds under mild conditions (30–45°C) in chlorinated solvents such as dichloromethane or chloroform.

Procedure :

-

Reactant Preparation : Veratric acid (1 mol) and 4-chlorophenol (1.2–1.5 mol) are dissolved in dichloromethane.

-

Catalyst Addition : DCC (1.5–2 mol equivalents relative to acid) is introduced to activate the carboxylic acid.

-

Reaction Monitoring : The mixture is stirred for 1–5 hours, with completion confirmed by thin-layer chromatography (TLC) or gas chromatography.

-

Workup : The byproduct dicyclohexylurea is filtered, and the solvent is distilled under reduced pressure. The crude product is recrystallized from chloroform to achieve >98% purity.

Yield : Based on analogous reactions, yields of 90–95% are attainable.

Transesterification of Methyl 3,4-Dimethoxybenzoate with 4-Chlorophenol

Transesterification offers a route to bypass direct handling of corrosive acid chlorides. Methyl 3,4-dimethoxybenzoate serves as the starting material, reacting with excess 4-chlorophenol under acidic or basic conditions.

Procedure :

-

Reaction Setup : Methyl ester (1 mol) and 4-chlorophenol (2–3 mol) are heated in toluene with a catalytic amount of sodium methoxide.

-

Distillation : Methanol byproduct is removed via fractional distillation to drive the equilibrium toward the desired ester.

-

Isolation : The product is purified via column chromatography or recrystallization.

Yield : Typically lower (70–80%) due to equilibrium limitations, but solvent selection (e.g., high-boiling xylenes) improves efficiency.

Optimization of Reaction Conditions

Solvent Effects

Chlorinated solvents (dichloromethane, chloroform) enhance DCC-mediated reactions by stabilizing intermediates. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to competing side reactions.

Catalyst Loading

DCC concentrations exceeding 1.5 equivalents relative to acid minimize unreacted starting material but increase dicyclohexylurea byproduct formation. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction but is omitted in industrial settings due to cost.

Temperature Control

Low temperatures (30–45°C) suppress epimerization and decomposition, critical for maintaining stereochemical integrity. Elevated temperatures (>60°C) in acid chloride methods risk chlorinated byproducts.

Comparative Analysis of Synthetic Methods

Purification and Characterization

Recrystallization

Crude ester is recrystallized from chlorobenzene or chloroform, achieving >98% purity. Solvent choice impacts crystal morphology and yield.

Spectroscopic Validation

-

IR Spectroscopy : C=O stretch at ~1720 cm⁻¹ confirms ester formation.

-

¹H NMR : Aromatic protons of the 4-chlorophenyl group appear as a doublet (δ 7.3–7.5 ppm), while methoxy groups resonate at δ 3.8–4.0 ppm.

-

X-ray Diffraction : Monoclinic crystal structures with intermolecular C–H···O hydrogen bonds are observed in related esters .

Q & A

Q. What are the common synthetic routes for preparing 4-Chlorophenyl 3,4-dimethoxybenzoate, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves esterification between 3,4-dimethoxybenzoic acid and 4-chlorophenol. Acid-catalyzed (e.g., H₂SO₄) or coupling reagents (e.g., DCC/DMAP) are used under reflux conditions. Optimization includes controlling stoichiometry, solvent polarity (e.g., THF or DMF), and temperature (70–90°C). Yields can exceed 80% with rigorous drying of reactants .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR : H and C NMR confirm aromatic substitution patterns (e.g., methoxy at C3/C4, chlorophenyl at C4).

- IR : Stretching frequencies for ester carbonyl (~1720 cm⁻¹) and methoxy groups (~1250 cm⁻¹).

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions, as demonstrated in analogous 3,4-dimethoxybenzoate complexes .

Q. How can the purity of this compound be determined using chromatographic methods?

Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm is effective. Retention time and peak symmetry are compared against standards. For impurities, LC-MS identifies byproducts like hydrolyzed 3,4-dimethoxybenzoic acid .

Advanced Research Questions

Q. What are the key challenges in elucidating the mechanism of action of this compound in biological systems, and what experimental approaches address these?

Challenges include low solubility in aqueous media and non-specific binding. Strategies:

- Molecular docking : Predict interactions with enzyme active sites (e.g., cytochrome P450).

- Isothermal titration calorimetry (ITC) : Quantifies binding affinities with targets like kinases or receptors.

- Fluorescence polarization assays : Monitor competitive displacement of labeled ligands .

Q. How do structural modifications in the chlorophenyl or dimethoxy groups affect the compound's reactivity and biological activity?

- Chlorophenyl position : 4-Chloro substitution enhances steric hindrance, reducing hydrolysis rates compared to 2- or 3-chloro analogs.

- Methoxy groups : 3,4-Dimethoxy enhances electron-donating effects, stabilizing radical intermediates in oxidation reactions. Comparative studies with ethyl or methyl esters show altered pharmacokinetic profiles due to lipophilicity differences .

Q. What strategies are employed to resolve contradictions in data regarding the compound's stability under varying pH and temperature conditions?

- pH-dependent stability studies : Use buffered solutions (pH 1–12) and monitor degradation via HPLC. Hydrolysis dominates under alkaline conditions (pH > 10).

- Accelerated stability testing : Thermal gravimetric analysis (TGA) identifies decomposition temperatures (>150°C). Conflicting data often arise from solvent impurities or oxygen exposure .

Q. How can computational modeling predict the interaction between this compound and potential enzyme targets?

Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity. Molecular dynamics (MD) simulations model binding to proteins (e.g., COX-2), revealing key residues (e.g., Arg120, Tyr355) for hydrogen bonding .

Q. What advanced analytical techniques are critical for studying degradation products of this compound?

- High-resolution mass spectrometry (HR-MS) : Identifies exact masses of fragments (e.g., m/z 181 for 3,4-dimethoxybenzoic acid).

- X-ray photoelectron spectroscopy (XPS) : Detects chlorine oxidation states in degraded samples.

- Solid-state NMR : Characterizes crystalline vs. amorphous degradation phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.